Ethyl 9-bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate Ethyl 9-bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 899727-79-8
VCID: VC7383090
InChI: InChI=1S/C21H22BrN3O3S/c1-2-27-20(26)24-9-7-21(8-10-24)25-17(13-16(23-25)19-4-3-11-29-19)15-12-14(22)5-6-18(15)28-21/h3-6,11-12,17H,2,7-10,13H2,1H3
SMILES: CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Br
Molecular Formula: C21H22BrN3O3S
Molecular Weight: 476.39

Ethyl 9-bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

CAS No.: 899727-79-8

Cat. No.: VC7383090

Molecular Formula: C21H22BrN3O3S

Molecular Weight: 476.39

* For research use only. Not for human or veterinary use.

Ethyl 9-bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate - 899727-79-8

Specification

CAS No. 899727-79-8
Molecular Formula C21H22BrN3O3S
Molecular Weight 476.39
IUPAC Name ethyl 9-bromo-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C21H22BrN3O3S/c1-2-27-20(26)24-9-7-21(8-10-24)25-17(13-16(23-25)19-4-3-11-29-19)15-12-14(22)5-6-18(15)28-21/h3-6,11-12,17H,2,7-10,13H2,1H3
Standard InChI Key IOVZKXKTJOHMOZ-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Br

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

  • Molecular Formula: C21_{21}H22_{22}BrN3_{3}O3_{3}S.

  • Molecular Weight: 476.39 g/mol.

  • CAS Registry Number: 899727-79-8.

IUPAC Name

The systematic IUPAC name is ethyl 9-bromo-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c] benzoxazine-5,4'-piperidine]-1'-carboxylate.

Structural Features

  • Spirocyclic Core: The compound features a spiro junction between the pyrazolo[1,5-c] benzoxazine (positions 1–10b) and the piperidine ring (positions 4'–1') .

  • Substituents:

    • Bromine at position 9 of the benzoxazine ring.

    • Thiophen-2-yl group at position 2 of the pyrazole ring.

    • Ethyl carboxylate at the nitrogen atom of the piperidine ring.

Synthesis and Reaction Pathways

General Synthesis Strategy

The synthesis of this compound involves multi-step reactions, typically including:

  • Formation of the Pyrazolo-Benzoxazine Core: Cyclization reactions using precursors like 3-(thiophen-2-yl)-1H-pyrazol-5-amine and brominated benzoxazine intermediates .

  • Spirocyclization with Piperidine: Introduction of the piperidine ring via nucleophilic substitution or condensation reactions .

  • Esterification: Attachment of the ethyl carboxylate group using ethyl chloroformate under basic conditions .

Key Reaction Conditions

  • Reagents: Ethyl chloroformate, sodium carbonate, tetrahydrofuran (THF) .

  • Temperature: Room temperature to 25°C .

  • Catalysts: Triethylamine or piperidinium acetate .

Example Synthesis (Adapted from ):

  • Step 1: React [4aS,9bR]-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole with ethyl chloroformate in THF.

  • Step 2: Stir at 25°C for 1 hour, followed by filtration and solvent evaporation.

  • Yield: ~98% under optimized conditions .

Characterization and Analytical Data

Spectroscopic Data

TechniqueKey ObservationsSource
1^1H NMRδ 1.20–1.35 (m, 3H, CH3_3), 3.22–3.95 (m, piperidine protons), 6.60–7.20 (Ar-H)
LC-MSm/z = 476.39 [M+H]+^+
IR1700 cm1^{-1} (C=O stretch), 2218 cm1^{-1} (C≡N stretch)

Physicochemical Properties

PropertyValueSource
SolubilityInsoluble in water; soluble in DMSO, THF
Melting PointNot reported
StabilityStable at room temperature (24 months)

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis limits large-scale production .

  • Biological Screening: No in vivo data available; further studies needed to explore therapeutic potential.

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